molecular formula C15H9FN4OS B2554842 N-(6-fluorobenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine CAS No. 862976-44-1

N-(6-fluorobenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine

Cat. No.: B2554842
CAS No.: 862976-44-1
M. Wt: 312.32
InChI Key: CPRXGLJWCDKSRH-UHFFFAOYSA-N
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Description

“N-(6-fluorobenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound . This type of compounds often exhibits various biological activities .


Synthesis Analysis

While the exact synthesis process for “this compound” is not available, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

The microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, including derivatives of 1,3,4-oxadiazole, has been explored. These compounds have been evaluated for their antimicrobial, antilipase, and antiurease activities, with some showing good to moderate antimicrobial activity against test microorganisms (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antitumor Properties and Prodrug Development

The antitumor properties of novel 2-(4-aminophenyl)benzothiazoles have been highlighted, focusing on their selective, potent antitumor properties and the development of amino acid conjugation strategies to overcome limitations related to drug lipophilicity. These efforts have led to the creation of water-soluble, chemically stable prodrugs that have shown promising preclinical results (Bradshaw et al., 2002).

Synthesis and Antimicrobial Activities

Research has been conducted on the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their antimicrobial activities. These compounds have demonstrated good or moderate antimicrobial activity, indicating their potential in combating microbial infections (Bayrak et al., 2009).

Regulation of Cell Cycle and Apoptosis

Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine have been synthesized and evaluated for their cytotoxicity against cancer cell lines. One such compound, 20c, induced G2/M cell cycle arrest and increased levels of p53, leading to apoptosis in cancer cells, thus showcasing its potential as a therapeutic agent (Kumbhare et al., 2014).

Antimicrobial and Anti-Lung Cancer Activity

Further studies have synthesized novel fluoro-substituted compounds, including benzo[b]pyran derivatives, which have shown significant anti-lung cancer activity at low concentrations, presenting a new avenue for cancer treatment research (Hammam et al., 2005).

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN4OS/c16-10-6-7-11-12(8-10)22-15(17-11)18-14-20-19-13(21-14)9-4-2-1-3-5-9/h1-8H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRXGLJWCDKSRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)NC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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